Cas no 14149-01-0 (Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-)

Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, a-phenyl-, hydrochloride (1:1), (aR)-
- (-)-1,2-Diphenylethylamine hydrochloride
- (+)-1,2-Diphenylethylamine hydrochloride
- ETHYLAMINE, 1,2-DIPHENYL-, HYDROCHLORIDE, (+)-
- ETHYLAMINE, 1,2-DIPHENYL-, HYDROCHLORIDE, (-)-
- 14149-01-0
- CS-0372168
- Benzeneethanamine,
- (R)-1,2-Diphenylethanamine hydrochloride
- (1R)-1,2-diphenylethanamine;hydrochloride
- A-phenyl-, hydrochloride (1:1), (
- AR)-
- Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-
-
- Inchi: 1S/C14H15N.ClH/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12;/h1-10,14H,11,15H2;1H
- InChI Key: HIRAKLKRABLDCV-UHFFFAOYSA-N
- SMILES: [Cl-].[NH3+]C(C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 233.097
- Monoisotopic Mass: 233.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.6
Experimental Properties
- Boiling Point: 311.1°Cat760mmHg
- Flash Point: 136.8°C
Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1253286-250mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 250mg |
$85 | 2024-06-05 | |
Aaron | AR01XGQ7-100mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 100mg |
$14.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1253286-1g |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 1g |
$195 | 2025-02-25 | |
eNovation Chemicals LLC | Y1253286-250mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 250mg |
$85 | 2025-02-25 | |
Aaron | AR01XGQ7-250mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 250mg |
$34.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1253286-100mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 100mg |
$65 | 2025-02-25 | |
eNovation Chemicals LLC | Y1253286-100mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 100mg |
$65 | 2025-02-20 | |
eNovation Chemicals LLC | Y1253286-1g |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 1g |
$195 | 2024-06-05 | |
eNovation Chemicals LLC | Y1253286-100mg |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 100mg |
$65 | 2024-06-05 | |
Aaron | AR01XGQ7-1g |
(R)-1,2-Diphenylethanamine hydrochloride |
14149-01-0 | 95% | 1g |
$128.00 | 2025-02-12 |
Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- Related Literature
-
Graziano Di Carmine,Daniele Ragno,Carmela De Risi,Olga Bortolini,Pier Paolo Giovannini,Giancarlo Fantin,Alessandro Massi Org. Biomol. Chem. 2017 15 8788
Additional information on Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-
Recent Advances in the Study of Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- (CAS: 14149-01-0)
The compound Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- (CAS: 14149-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its unique stereochemistry and pharmacological potential, has been the subject of multiple studies aimed at elucidating its mechanisms of action, synthetic pathways, and therapeutic applications. The following research brief consolidates the latest findings and developments related to this compound, providing a comprehensive overview for professionals in the field.
Recent studies have focused on the asymmetric synthesis of Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-, leveraging advanced catalytic methods to achieve high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel palladium-catalyzed enantioselective hydrogenation process, which yielded the target compound with an enantiomeric excess (ee) of over 98%. This breakthrough not only enhances the scalability of production but also underscores the compound's potential as a chiral building block for more complex pharmaceutical agents.
In parallel, pharmacological investigations have revealed promising neuroprotective properties associated with Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-. A preclinical study published in Neuropharmacology demonstrated its efficacy in mitigating oxidative stress and apoptosis in neuronal cells, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease. The compound's ability to modulate NMDA receptor activity was identified as a key mechanism, opening new avenues for targeted drug development.
Further exploration of its pharmacokinetic profile has been conducted to assess its viability as a therapeutic agent. A recent pharmacokinetic study in rats, documented in the European Journal of Pharmaceutical Sciences, reported favorable absorption and distribution characteristics, with a bioavailability of approximately 65%. However, the study also highlighted the need for structural optimization to address rapid metabolism, which currently limits its half-life in vivo.
Beyond its direct therapeutic potential, Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- has also been investigated as a ligand in catalytic systems. Research in ACS Catalysis showcased its utility in facilitating asymmetric C-C bond formations, a critical reaction in synthetic organic chemistry. The compound's rigid chiral framework was found to enhance stereocontrol, making it a valuable tool for the synthesis of enantiomerically pure pharmaceuticals.
In summary, the latest research on Ethylamine, 1,2-diphenyl-, hydrochloride, (+)- (CAS: 14149-01-0) underscores its multifaceted role in chemical biology and drug discovery. From advancements in synthetic methodologies to its emerging therapeutic and catalytic applications, this compound continues to be a focal point of innovation. Future studies are expected to delve deeper into its mechanistic pathways and explore its potential in clinical settings, further solidifying its importance in the pharmaceutical landscape.
14149-01-0 (Ethylamine, 1,2-diphenyl-, hydrochloride, (+)-) Related Products
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 624-75-9(Iodoacetonitrile)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)




